molecular formula C22H27NO4 B1669446 Corydaline CAS No. 518-69-4

Corydaline

Cat. No. B1669446
CAS RN: 518-69-4
M. Wt: 369.5 g/mol
InChI Key: VRSRXLJTYQVOHC-YEJXKQKISA-N
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Description

Corydaline is a pharmacologically active isoquinoline alkaloid isolated from Corydalis tubers . It exhibits diverse biological activities, including antiacetylcholinesterase (AChE; IC 50 = 15 μM), antiallergic, antinociceptive, and gastric emptying activities .


Synthesis Analysis

Corydaline synthase is an enzyme that catalyzes the chemical reaction involving S-adenosyl-L-methionine, palmatine, NADPH, and H+ . The products of this reaction are S-adenosyl-L-homocysteine, corydaline, and NADP+ . A study has identified a total of ten enzymes that may possess columbamine-O-methyltransferase activity, which is the final step for tetrahydropalmatine synthesis .


Molecular Structure Analysis

The molecular formula of Corydaline is C22H27NO4 . Its IUPAC name is 2,3,9,10-Tetramethoxy-13α-methyl-13aβ-berbine . The molecular weight of Corydaline is 369.461 g·mol−1 .


Physical And Chemical Properties Analysis

Corydaline has a molar mass of 369.461 g·mol−1 . It is a bitter crystalline alkaloid .

Scientific Research Applications

Enzyme Inhibition and Potential Drug Interactions

  • Cytochrome P450 and UDP-Glucuronosyltransferase Inhibition: Corydaline inhibits several major human cytochrome P450 and UDP-glucuronosyltransferase enzymes in human liver microsomes. This includes potent inhibition of CYP2C19 and CYP2C9, suggesting a need for evaluation of potential pharmacokinetic drug interactions in vivo (Ji et al., 2011).

Neurological and Behavioral Effects

  • Opioid Abuse and Addiction Treatment: Corydaline may hold therapeutic potential in preventing and treating opioid abuse and addiction. It has been found to inhibit the acquisition and expression of morphine-induced conditioned place preference in rats. This effect is possibly related to its influence on dopamine and glutamate transmission in the brain (Jiang et al., 2020).

Gastrointestinal Applications

  • Prokinetic and Gastric-Relaxing Effects: Corydaline demonstrates prokinetic and gastric-relaxing effects, aiding in gastric emptying and small intestinal transit, and facilitating gastric accommodation. This suggests potential therapeutic application for abnormalities in gastrointestinal motor function, such as in functional dyspepsia (Lee et al., 2010).

Metabolic Pathways

  • In Vitro Metabolism: Corydaline undergoes various metabolic transformations in human liver microsomes and hepatocytes, primarily through O-demethylation and hydroxylation. Understanding these pathways is crucial for predicting drug-drug interactions and metabolism in humans (Ji et al., 2012).

Pharmacological Effects

  • Dopamine D1 Receptor Antagonism: Corydaline, along with other alkaloids from Corydalis yanhusuo, has been identified as a dopamine D1 receptor antagonist. This finding is significant as it supports the traditional use of C. yanhusuo in China and provides a pharmacological basis for further research and development (Wu et al., 2018).

Gender-Specific Pharmacokinetics

  • Gender Differences in Pharmacokinetics: Studies in rats have shown significant gender differences in the pharmacokinetics of corydaline, which could have implications for dosage and efficacy in human treatments. However, similar gender differences are not expected in humans due to variations incytochrome P450 activities between species (Jung et al., 2015).

Analgesic and Anti-Arrhythmic Effects

  • Pharmacological Properties: Corydaline is known for its analgesic, anti-arrhythmic, and other effects. These properties support its traditional use in relieving pain such as headaches, abdominal pain, and for its potential in treating arrhythmias (Tian et al., 2020).

Acetylcholinesterase Inhibition

  • Memory Enhancement: Corydaline has been identified as an acetylcholinesterase inhibitor, suggesting its potential use in memory enhancement or in the treatment of conditions like Alzheimer's disease (Adsersen et al., 2007).

Mu Opioid Receptor Agonism

  • Pain Management: Corydaline, identified as a mu opioid receptor agonist, shows potential in pain management. Its agonistic activity could contribute to its analgesic properties, highlighting its therapeutic potential in pain relief (Kaserer et al., 2020).

Anti-Angiogenic Effects

  • Cancer Treatment: Corydaline has shown anti-angiogenic effects, particularly in inhibiting pathways like VEGF-triggered ERK1/2. This suggests its potential application in cancer treatment, particularly in inhibiting tumor growth and metastasis (Gao et al., 2009).

Cardiovascular Applications

  • Antiplatelet Aggregation: Corydaline has been found to exhibit antiplatelet aggregation activity, which is crucial in the prevention and treatment of cardiovascular diseases like atherosclerosis and ischemic heart disease (Zhang et al., 2016).

Safety And Hazards

Corydaline is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRXLJTYQVOHC-YEJXKQKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199735
Record name Corydaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corydaline

CAS RN

518-69-4, 6018-35-5
Record name (+)-Corydaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corydaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corydaline, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corydaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYDALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N392L8VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CORYDALINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MUC9717YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
TH Lee, M Son, SY Kim - Biological and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
… Corydaline is a marker compound used for quality control of DA-… corydaline on FD have yet to be demonstrated in an in vivo study. In the current study, oral administration of corydaline …
Number of citations: 48 www.jstage.jst.go.jp
JJ Dobbie, F Marsden - Journal of the Chemical Society, Transactions, 1897 - pubs.rsc.org
… The platinochloride melts and decomposes at the same temperature as corydaline … by the reduction of dehydrocorydaline and natural corydaline. Corydaline undergoes partial oxidation …
Number of citations: 1 pubs.rsc.org
JJ Dobbie, A Lauder - Journal of the Chemical Society, Transactions, 1892 - pubs.rsc.org
… of corydaline, we subjected several samples to analysis, and came to the conclusion that Wicke’s formula is inccrrect. The corydaline … , is the -best solvent for corydaline. Such a solution …
Number of citations: 2 pubs.rsc.org
T Kaserer, T Steinacher, R Kainhofer, F Erli, S Sturm… - Scientific reports, 2020 - nature.com
… of two naturally occurring plant alkaloids, corydine and corydaline, as new MOR agonists that … Furthermore, corydine and corydaline were identified as G protein-biased agonists to the …
Number of citations: 20 www.nature.com
JJ Dobbie, A Lauder - Journal of the Chemical Society, Transactions, 1899 - pubs.rsc.org
… the direct oxidation of corydaline with potassium permanganate. … which is destroyed when corydaline is oxidised with dilute … It is thus established that corydaline contains an isoquinoline …
Number of citations: 0 pubs.rsc.org
M Rueffer, W Bauer, MH Zenk - Canadian journal of chemistry, 1994 - cdnsciencepub.com
The biosynthesis of corydaline and thalictricavine has been … ,13S)corydaline and -thalictricavine was observed. (S)-[14- 3 H, 8- 14 C]Scoulerine was also transferred into corydaline with …
Number of citations: 20 cdnsciencepub.com
HY Ji, KH Liu, H Lee, SR Im, HJ Shim, M Son, HS Lee - Molecules, 2011 - mdpi.com
… We also evaluated the inhibitory potential of corydaline on UGT isoform activities. Corydaline … azidothymidine glucuronidation were not inhibited by treatment with corydaline (Table 2). …
Number of citations: 28 www.mdpi.com
HY Ji, H Lee, JH Kim, KH Kim, KR Lee… - Journal of separation …, 2012 - Wiley Online Library
… the metabolism of corydaline in animals or humans, although the metabolism of corydaline is … the metabolites of corydaline formed from in vitro incubation of corydaline with human liver …
JJ Dobbie, A Lauder - Journal of the Chemical Society, Transactions, 1892 - pubs.rsc.org
… and is, unquestionably, identical with the corydaline which we are engaged in investigating, … light 4" 45', whilst a solution of corydaline of the same strength gives a, rotation of 5" 50'. The …
Number of citations: 1 pubs.rsc.org
J Wang, L Liang, Q Zhang, X Li, Z Fu - Journal of Chromatography B, 2013 - Elsevier
… of corydaline were still unknown. In the present study, an LC–ESI–MS/MS method was established for the determination of corydaline … and excretion studies of corydaline. To the best of …
Number of citations: 16 www.sciencedirect.com

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